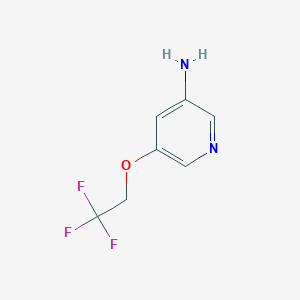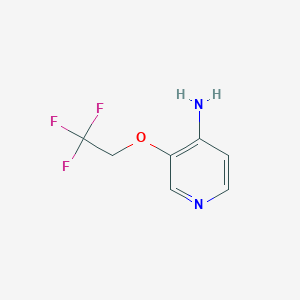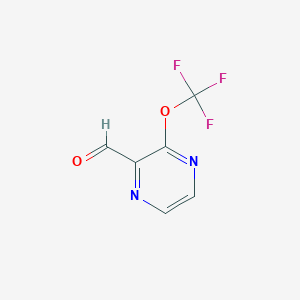
3-(1,8-Naphthyridin-2-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,8-Naphthyridin-2-YL)propan-1-OL is a chemical compound belonging to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the 1,8-naphthyridine core in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,8-Naphthyridin-2-YL)propan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-3-pyridinecarboxaldehyde with 3-acetyl-1-propanol . This reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . This approach is advantageous due to its efficiency and the ability to produce the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,8-Naphthyridin-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,8-Naphthyridin-2-YL)propan-1-OL has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(1,8-Naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The naphthyridine core can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1,8-Naphthyridin-2-YL)propan-1-OL include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-(1,8-naphthyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h1,3,5-7,14H,2,4,8H2 |
Clave InChI |
NDSKBSZVDDQIEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
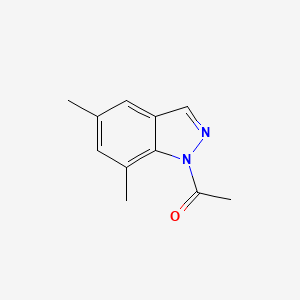


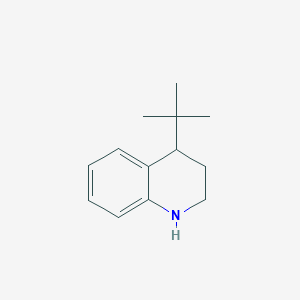


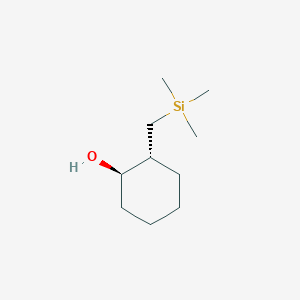
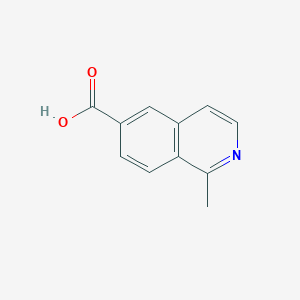

![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)
